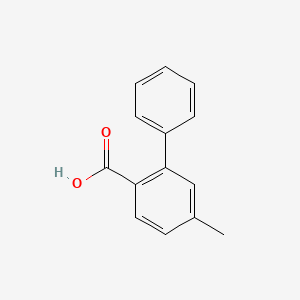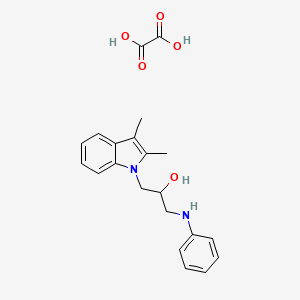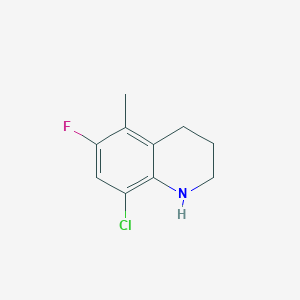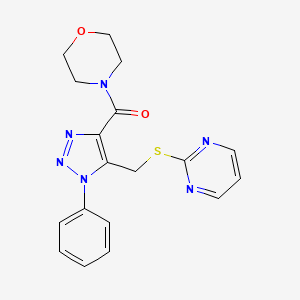
morpholino(1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups including a morpholino group, a phenyl group, a pyrimidinylthio group, and a triazolyl group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and triazole rings, in particular, are aromatic and would contribute to the compound’s stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the pyrimidine ring could participate in substitution reactions, and the morpholino group could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, lipophilicity, and hydrogen bonding capacity could be manipulated by adjusting the structure of the compound .Aplicaciones Científicas De Investigación
Imaging in Parkinson's Disease
Morpholino derivatives have been used in the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease. A study by (Wang et al., 2017) focused on synthesizing the reference standard HG-10-102-01 and its precursor for the target tracer [11C]HG-10-102-01, demonstrating potential in Parkinson's imaging.
Mechanistic Studies in Chemistry
Research by (Fasani et al., 2008) explored the defluorination of an (aminofluorophenyl)oxazolidinone, involving a morpholine side chain. This study contributes to the understanding of chemical reactions and mechanisms in organic chemistry.
Antitumor Evaluation
Morpholine-based heterocycles have been studied for their antitumor properties. A study by (Muhammad et al., 2017) synthesized new morpholinylchalcones and evaluated their in vitro activity against human lung cancer and hepatocellular carcinoma cell lines, revealing promising activities.
Antibacterial Activity Studies
Morpholino derivatives have been investigated for their antimicrobial properties. (Majithiya & Bheshdadia, 2022) synthesized novel pyrimidine-triazole derivatives from a morpholin-3-one molecule and tested their antimicrobial activity against various bacterial and fungal strains.
Solid-State NMR and Mass Spectrometry
The structural and spectral studies of linezolid and its synthetic precursors involving morpholino structures were conducted using solid-state NMR and mass spectrometry by (Wielgus et al., 2015). This research provides insights into the molecular structure and behavior of these compounds.
Propiedades
IUPAC Name |
morpholin-4-yl-[1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c25-17(23-9-11-26-12-10-23)16-15(13-27-18-19-7-4-8-20-18)24(22-21-16)14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIBUEQAOPTFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

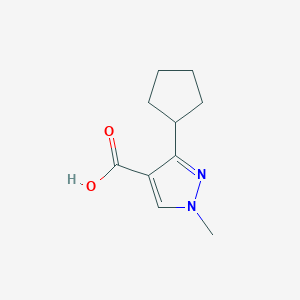

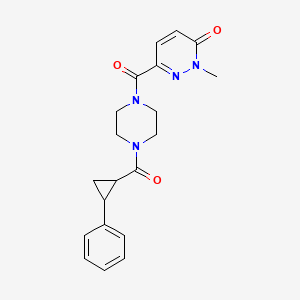
![Methyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2992980.png)

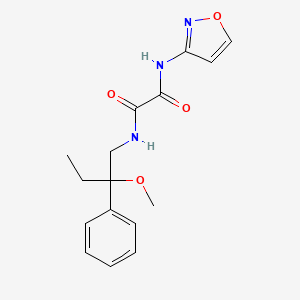
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2992983.png)

![methyl 3-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2992985.png)
![(2-Thioxo-3-(m-tolyl)-1,4-diazaspiro[4.4]non-3-en-1-yl)(m-tolyl)methanone](/img/structure/B2992988.png)
